Nelociguat

Beschreibung

a riociguat metabolite that activates soluble guanylate cyclase

Eigenschaften

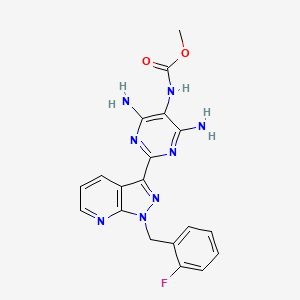

IUPAC Name |

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQHGWIXJSSWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625115-52-8 |

Source

|

| Record name | Nelociguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NELOCIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Nelociguat in Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat (BAY 60-4552) is a potent and selective stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] This pathway plays a pivotal role in regulating vascular tone, with its dysregulation implicated in various cardiovascular diseases. This technical guide provides an in-depth exploration of the mechanism of action of nelociguat within vascular smooth muscle cells (VSMCs), offering a comprehensive resource for researchers and drug development professionals. The guide details the molecular interactions, downstream signaling events, and the ultimate physiological response of vasodilation.

Core Mechanism of Action

Nelociguat exerts its therapeutic effects by directly targeting and stimulating soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2] sGC is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, initiating a signaling cascade that leads to vasodilation.

Nelociguat is classified as an sGC stimulator, meaning its activity is sensitive to the presence of nitric oxide (NO). It enhances the sensitivity of sGC to endogenous NO, thereby amplifying the natural vasodilatory signal. This synergistic action allows for potent vasodilation even in conditions of limited NO bioavailability, a common feature in cardiovascular pathologies.

The primary downstream effector of cGMP in VSMCs is cGMP-dependent protein kinase G (PKG). Activation of PKG leads to a series of phosphorylation events that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.

Signaling Pathway of Nelociguat in Vascular Smooth Muscle Cells

The signaling cascade initiated by nelociguat in VSMCs can be summarized as follows:

-

Binding and Stimulation of sGC: Nelociguat binds to sGC, sensitizing it to nitric oxide and directly stimulating its enzymatic activity.

-

Increased cGMP Synthesis: Activated sGC catalyzes the conversion of GTP to cGMP, leading to elevated intracellular cGMP levels.

-

Activation of Protein Kinase G (PKG): cGMP binds to and activates PKG.

-

Phosphorylation of Downstream Targets: Activated PKG phosphorylates several target proteins, including:

-

Phospholamban: Phosphorylation of phospholamban leads to the activation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which sequesters Ca2+ into the sarcoplasmic reticulum, lowering cytosolic Ca2+ levels.

-

Ion Channels: PKG can phosphorylate and modulate the activity of various ion channels, such as the large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated Ca2+ channels.

-

Myosin Light Chain Phosphatase (MLCP): PKG can activate MLCP, which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.

-

-

Vasodilation: The cumulative effect of these phosphorylation events is a reduction in intracellular calcium and desensitization of the contractile apparatus, resulting in vasodilation.

References

A Technical Guide to the Preclinical Research on Nelociguat and cGMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical research surrounding Nelociguat, a soluble guanylate cyclase (sGC) stimulator, and its interaction with the cyclic guanosine monophosphate (cGMP) signaling pathway. It is intended to serve as a technical resource, detailing the mechanism of action, pharmacodynamic effects in various disease models, and the experimental protocols used to evaluate this class of compounds. Given the limited publicly available preclinical data specifically for Nelociguat, this guide draws upon extensive research on the closely related sGC stimulator, Olinciguat, to illustrate the therapeutic potential and pharmacological profile of this drug class.

The Nitric Oxide (NO)-sGC-cGMP Signaling Pathway

The NO-sGC-cGMP signaling cascade is a crucial pathway involved in a multitude of physiological processes, including smooth muscle relaxation, inhibition of inflammation, and prevention of fibrosis.[1][2][3] Dysfunction in this pathway is implicated in numerous cardiovascular, metabolic, and inflammatory diseases.[4][5]

The pathway is initiated when nitric oxide (NO), a short-lived signaling molecule, binds to the ferrous heme moiety of soluble guanylate cyclase (sGC). This binding event triggers a conformational change in sGC, activating its enzymatic function to convert guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). The accumulated cGMP then exerts its effects by activating downstream targets, primarily cGMP-dependent protein kinases (PKGs), but also cGMP-gated cation channels and cGMP-regulated phosphodiesterases (PDEs). The signal is terminated by the action of PDEs, which hydrolyze cGMP to GMP.

Mechanism of Action of sGC Stimulators

In pathological states characterized by oxidative stress, NO bioavailability can be reduced, and sGC can become oxidized (to the Fe3+ state) or even heme-free, rendering it insensitive to NO. sGC stimulators are a class of small molecules designed to act on the reduced, ferrous (Fe2+) form of sGC. They work in synergy with endogenous NO, sensitizing the enzyme to low levels of NO and also directly stimulating sGC to a lesser extent in the absence of NO. This mechanism distinguishes them from sGC activators (e.g., Vericiguat), which target the oxidized or heme-free forms of sGC.

Nelociguat is classified as an sGC stimulator. Interestingly, the sGC activator Vericiguat is a structural analog of Nelociguat; the introduction of an additional fluorine atom alters the molecule's activity from a stimulator to an activator. Preclinical pharmacokinetic and hemodynamic data from Nelociguat studies were integral in developing the model for Vericiguat's dose-finding studies, highlighting its well-characterized effects.

Preclinical Pharmacodynamics

The pharmacologic effects of sGC stimulators have been extensively studied across a range of preclinical models, demonstrating broad therapeutic potential. The data presented here for Olinciguat, a potent sGC stimulator, serves as a strong surrogate for the expected effects of Nelociguat.

Cardiovascular and Renal Effects

In preclinical studies, Olinciguat demonstrated significant effects on the cardiovascular and renal systems. It effectively relaxed human vascular smooth muscle and inhibited its proliferation in vitro. In vivo, it produced dose-dependent reductions in blood pressure in both normotensive and hypertensive rat models.

Table 1: Cardiovascular and Renal Effects of Olinciguat in Preclinical Models

| Model Type | Species | Key Findings | Reference |

|---|---|---|---|

| Hypertensive Rats | Rat | Reduced blood pressure. | |

| Dahl Salt-Sensitive Hypertensive Heart Failure | Rat | Cardioprotective effects observed. | |

| ZSF1 Model of Diabetic Nephropathy | Rat | Renoprotective; lowered circulating glucose, cholesterol, and triglycerides. |

| Human Vascular Smooth Muscle Cells | In Vitro | Potent relaxation and inhibition of proliferation. | |

Anti-inflammatory Effects

The NO-sGC-cGMP pathway plays a key role in modulating inflammation. Preclinical studies show that enhancing this pathway can reduce the expression of adhesion molecules and inflammatory cytokines.

Table 2: Anti-inflammatory Effects of Olinciguat in a Preclinical Model

| Model Type | Species | Key Findings | Reference |

|---|

| TNFα-induced Inflammation | Mouse | Lowered levels of endothelial and leukocyte-derived soluble adhesion molecules. | |

Preclinical Pharmacokinetics and Safety Pharmacology

The pharmacokinetic profile of sGC stimulators is a critical component of their preclinical evaluation. Olinciguat was shown to be orally bioavailable and predominantly cleared by the liver in rats. Whole-body autoradiography studies in rats indicated that olinciguat-derived radioactivity was distributed comparably between plasma and most tissues, suggesting a balanced distribution between vascular and extravascular compartments.

Safety pharmacology studies are conducted prior to human exposure to investigate the effects of a substance on vital functions. The core battery of tests typically assesses the cardiovascular, respiratory, and central nervous systems. While specific safety pharmacology data for Nelociguat is not publicly detailed, the progression of related compounds like Vericiguat into late-stage clinical trials suggests a favorable preclinical safety profile for this class of drugs.

Key Experimental Protocols

Evaluating the effect of compounds like Nelociguat on the cGMP signaling pathway requires specific and robust experimental methodologies.

Measurement of sGC Activity

This assay directly measures the enzymatic activity of sGC by quantifying the conversion of radiolabeled GTP to cGMP.

-

Tissue/Cell Preparation : Cells or tissues are homogenized in a lysis buffer, often containing protease inhibitors. The resulting lysate is centrifuged to collect the cytosol, which contains the soluble GC.

-

Enzymatic Reaction : The cytosol is incubated in a reaction buffer containing [α-³²P]GTP, MgCl₂, a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound (e.g., Nelociguat) at various concentrations.

-

Separation and Quantification : The reaction is stopped, and the produced [α-³²P]cGMP is separated from the unreacted [α-³²P]GTP, typically using chromatography (e.g., on alumina columns).

-

Data Analysis : The radioactivity of the cGMP fraction is measured using a scintillation counter. The specific activity is expressed as pmol of cGMP formed per minute per mg of protein.

Quantification of cGMP Levels in Tissues and Cells

Immunoassays are the most common methods for quantifying the accumulation of cGMP in biological samples.

-

Sample Collection and Processing : Tissues are rapidly frozen in liquid nitrogen to halt enzymatic activity, then homogenized in an acid solution (e.g., trichloroacetic acid) to precipitate proteins.

-

Extraction : The homogenate is centrifuged, and the supernatant containing cGMP is collected and purified.

-

Competitive ELISA/RIA : The assay is based on the competition between the cGMP in the sample and a labeled cGMP standard for a limited number of binding sites on a cGMP-specific antibody.

-

ELISA (Enzyme-Linked Immunosorbent Assay) : Uses an enzyme-conjugated cGMP. The signal is colorimetric and read on a microplate reader.

-

RIA (Radioimmunoassay) : Uses a radiolabeled cGMP. The signal is detected with a gamma or scintillation counter. RIA is often considered the most sensitive method.

-

-

Standard Curve and Calculation : A standard curve is generated using known concentrations of cGMP. The concentration in the samples is interpolated from this curve and normalized to the initial tissue weight or protein content.

Table 3: Comparison of cGMP Measurement Techniques

| Technique | Principle | Sensitivity | Throughput | Key Considerations | Reference |

|---|---|---|---|---|---|

| ELISA | Competitive immunoassay, colorimetric detection | High (detects pmol/mL) | High | Requires commonly available lab equipment. | |

| RIA | Competitive immunoassay, radioactive detection | Very High | Moderate | Highly sensitive but requires handling of radioactive materials. |

| FRET-based Indicators | Live-cell imaging using fluorescent biosensors | High | Low | Allows for real-time spatial and temporal measurement in living cells. | |

Conclusion and Future Directions

The preclinical evidence for sGC stimulators, including Nelociguat and its close analog Olinciguat, establishes a strong foundation for their therapeutic utility across a spectrum of diseases driven by impaired NO-sGC-cGMP signaling. The mechanism of action, which enhances the body's endogenous signaling pathway, offers a targeted approach to restoring physiological function. The diverse pharmacodynamic effects observed in preclinical models of cardiovascular, renal, and inflammatory disease highlight the broad potential of this drug class.

Future preclinical research will likely focus on further delineating the roles of cGMP signaling in other disease areas, such as neuroinflammation and chronic pain, where the pathway is also known to be a key mediator. Continued development of novel sGC modulators and a deeper understanding of their interaction with the enzyme will be critical for optimizing drug design and tailoring therapies to specific patient populations with distinct underlying pathologies.

References

- 1. Frontiers | Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease [frontiersin.org]

- 2. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

An In-depth Technical Guide to Nelociguat for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat (also known as BAY 60-4552) is a potent, orally available, direct stimulator of soluble guanylate cyclase (sGC).[1][2] It represents a significant area of investigation in cardiovascular disease research due to its unique mechanism of action within the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[3] This pathway is crucial for regulating vascular tone, inflammation, fibrosis, and cardiac function.[4] In pathological conditions such as heart failure and hypertension, endothelial dysfunction leads to reduced NO bioavailability and impaired sGC activity, contributing to disease progression. Nelociguat offers a therapeutic strategy to restore cGMP signaling independently of endogenous NO, thereby holding promise for the treatment of various cardiovascular disorders. This technical guide provides a comprehensive overview of Nelociguat, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Nelociguat directly stimulates sGC, the primary receptor for NO, leading to increased production of the second messenger cGMP. sGC stimulators like Nelociguat have a dual mode of action: they can directly activate sGC in an NO-independent manner and also enhance the sensitivity of sGC to endogenous NO. This leads to a cascade of downstream effects mediated by cGMP-dependent protein kinase G (PKG), resulting in vasodilation, and anti-proliferative, anti-fibrotic, and anti-inflammatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute hemodynamic response to single oral doses of BAY 60-4552, a soluble guanylate cyclase stimulator, in patients with biventricular heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Nelociguat's Role in the Nitric Oxide Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelociguat (formerly BAY 60-4552) is a potent, orally available, direct stimulator of soluble guanylate cyclase (sGC). It represents a significant therapeutic advancement in modulating the nitric oxide (NO) signaling pathway, particularly in disease states characterized by NO deficiency or impaired NO-sGC-cGMP signaling. By directly activating sGC, nelociguat enhances the production of cyclic guanosine monophosphate (cGMP), a critical second messenger involved in vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory and anti-fibrotic processes. This document provides a comprehensive technical overview of nelociguat, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

The Nitric Oxide-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is fundamental to cardiovascular homeostasis.[1] Endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the heme group of sGC.[2] This binding activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[2] Subsequently, cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects that promote vasodilation and inhibit pathological processes such as fibrosis and inflammation.[3][4] In various cardiovascular diseases, including heart failure, this pathway is impaired due to reduced NO bioavailability and/or sGC dysfunction, leading to diminished cGMP production.

Nelociguat: A Direct Stimulator of Soluble Guanylate Cyclase

Nelociguat is a member of the sGC stimulator class of compounds. These molecules have a dual mechanism of action: they directly stimulate sGC independently of NO and also enhance the sensitivity of sGC to endogenous NO. This allows for the restoration of cGMP signaling even in environments with low NO levels. Nelociguat binds to a specific allosteric site on the sGC enzyme, distinct from the NO-binding heme pocket, inducing a conformational change that leads to its activation. This direct stimulation of sGC results in increased cGMP production, thereby mitigating the downstream consequences of impaired NO signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data available for nelociguat from a clinical study in patients with biventricular heart failure.

Table 1: Baseline Hemodynamic Parameters of Patients in a Nelociguat Clinical Study

| Parameter | Mean Value (± SD) |

| Pulmonary Capillary Wedge Pressure (PCWP) | 23.9 ± 4.5 mmHg |

| Right Atrial Pressure (RAP) | 10.6 ± 4.3 mmHg |

| Mean Pulmonary Artery Pressure (mPAP) | 35.7 ± 8.0 mmHg |

| Systolic Blood Pressure (SBP) | 119.2 ± 17.4 mmHg |

| Systemic Vascular Resistance (SVR) | 1721 ± 534 dyn·s·cm⁻⁵ |

| Heart Rate (HR) | 70.6 ± 11.2 bpm |

| Cardiac Index (CI) | 1.99 ± 0.48 L/min/m² |

Table 2: Peak Hemodynamic Changes Following Single Oral Doses of Nelociguat

| Parameter | 2.5 mg Dose (n=7) | 7.5 mg Dose (n=12) | 10 mg Dose (n=12) |

| PCWP Change (mmHg) | -7.3 ± 2.8 | -8.4 ± 3.1 | -9.3 ± 2.5 |

| PCWP Change (%) | -28 ± 10 | -36 ± 13 | -43 ± 11 |

| mPAP Change (mmHg) | -8.9 ± 6.1 | -8.0 ± 3.3 | -7.3 ± 3.3 |

| mPAP Change (%) | -22 ± 12 | -24 ± 9 | -23 ± 8 |

| RAP Change (mmHg) | -3.1 ± 3.5 | -4.3 ± 1.9 | Not Reported |

| RAP Change (%) | -26 ± 29 | -40 ± 15 | Not Reported |

Table 3: Pharmacokinetic and Safety Profile of Nelociguat

| Parameter | Observation |

| Pharmacokinetics | Linear |

| Mean Elimination Half-life | 14 - 20 hours |

| Safety and Tolerability | Well tolerated |

| Adverse Events | Mild and transient (asymptomatic hypotension, facial flushing, headache) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of nelociguat and its effects on the NO-sGC-cGMP pathway.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is adapted from established methods for measuring sGC activity.

Objective: To determine the in vitro potency of nelociguat in stimulating cGMP production in a whole-cell assay.

Materials:

-

Human Embryonic Kidney (HEK)-293 cells endogenously expressing sGC.

-

Dulbecco's Modified Eagle's Medium (DMEM) with serum and antibiotics.

-

384-well assay plates.

-

3-isobutyl-1-methylxanthine (IBMX).

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Nelociguat (BAY 60-4552).

-

Diethylenetriamine NONOate (DETA-NO) as an NO donor (optional, for synergy studies).

-

cGMP ELISA kit.

Procedure:

-

Culture HEK-293 cells in DMEM until confluent.

-

Seed the cells into 384-well plates and grow to near confluence.

-

On the day of the assay, wash the cells with HBSS.

-

Pre-incubate the cells with 0.5 mM IBMX in HBSS for 15 minutes at 37°C to inhibit phosphodiesterase activity.

-

Prepare serial dilutions of nelociguat in HBSS. For synergy studies, also prepare solutions with a fixed concentration of DETA-NO.

-

Add the nelociguat solutions (with or without DETA-NO) to the cells and incubate for 20 minutes at 37°C.

-

Lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

-

Measure the intracellular cGMP concentration using the cGMP ELISA kit.

-

Plot the cGMP concentration against the nelociguat concentration to determine the EC₅₀ value.

Radioligand Binding Assay for sGC

This protocol is a generalized method for a competitive radioligand binding assay, adapted for nelociguat.

Objective: To determine the binding affinity (Ki) of nelociguat to sGC.

Materials:

-

Membrane preparation from cells or tissues expressing sGC.

-

Radiolabeled sGC stimulator (e.g., [³H]-praliciguat) as the radioligand.

-

Unlabeled nelociguat.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates with GF/C filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled nelociguat in the assay buffer.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled nelociguat.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the GF/C filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of unlabeled nelociguat to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the key pathways and mechanisms described in this guide.

References

- 1. Animal models of heart failure: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The efficacy and safety of soluble guanylate cyclase stimulators in patients with heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Nelociguat's Effects on Endothelial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence surrounding the effects of nelociguat (also known as olinciguat), an oral soluble guanylate cyclase (sGC) stimulator, on endothelial function. The document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Introduction: Nelociguat and the NO-sGC-cGMP Pathway

Nelociguat is a small molecule compound designed to amplify the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is fundamental to various physiological processes, including the regulation of vascular tone, inflammation, and fibrosis.[1][2] In conditions characterized by endothelial dysfunction, the bioavailability of NO is often reduced, leading to impaired sGC activity and diminished cGMP production.[3]

sGC stimulators like nelociguat work by directly stimulating sGC and enhancing its sensitivity to endogenous NO.[1][2] This dual mechanism allows for increased cGMP production even in environments with low NO levels, which is a characteristic of many cardiovascular and inflammatory diseases. The subsequent rise in cGMP is expected to lead to vasodilation, reduced inflammation, and inhibition of vascular smooth muscle proliferation, thereby improving endothelial function.

Preclinical studies have explored the potential of nelociguat in various models of cardiovascular, metabolic, renal, and inflammatory diseases. While a Phase 2 clinical trial (STRONG-SCD) in patients with sickle cell disease did not show adequate activity to support further development for this indication, the preclinical data provide valuable insights into its effects on the vasculature.

Signaling Pathway: The Mechanism of Action of Nelociguat

Nelociguat's therapeutic potential is rooted in its ability to modulate the NO-sGC-cGMP signaling cascade. The following diagram illustrates this pathway and the site of action for nelociguat.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations into nelociguat's effects on endothelial-related biomarkers and cellular processes.

Table 1: In Vitro cGMP Stimulation by Nelociguat

| Cell Line | Condition | Parameter | Value | Reference |

| HEK-293 | In the presence of 10 µM DETA (NO donor) | EC50 for cGMP production | 73.8 nM |

Table 2: Effect of Nelociguat on Endothelial and Leukocyte-Derived Soluble Adhesion Molecules in a Mouse Model of TNFα-Induced Inflammation

| Biomarker | Treatment Group | Concentration (pg/mL, Mean ± SEM) | P-value vs. TNFα/Vehicle | Reference |

| sP-selectin | Vehicle | 1000 ± 100 | - | |

| TNFα + Vehicle | 5500 ± 500 | - | ||

| TNFα + Nelociguat (10 mg/kg) | 3000 ± 400 | < 0.01 | ||

| sE-selectin | Vehicle | 20000 ± 2000 | - | |

| TNFα + Vehicle | 180000 ± 10000 | - | ||

| TNFα + Nelociguat (10 mg/kg) | 100000 ± 8000 | < 0.0001 | ||

| sICAM-1 | Vehicle | 1500 ± 100 | - | |

| TNFα + Vehicle | 3500 ± 300 | - | ||

| TNFα + Nelociguat (10 mg/kg) | 2500 ± 200 | < 0.05 |

Experimental Protocols

This section details the methodologies used in the key preclinical studies to evaluate the effects of nelociguat.

In Vitro cGMP Stimulation Assay

-

Cell Line: Human Embryonic Kidney (HEK-293) cells endogenously expressing sGC were utilized.

-

Treatment: Cells were treated with varying concentrations of nelociguat in the absence or presence of the NO donor DETA (diethylenetriamine).

-

Measurement: The production of cGMP was quantified to determine the stimulatory effect of nelociguat on sGC.

-

Analysis: The half-maximal effective concentration (EC50) was calculated from the concentration-response curves.

In Vitro Vascular Smooth Muscle Cell Assays

-

Cell Type: Human vascular smooth muscle cells were used.

-

Relaxation Studies: The ability of nelociguat to relax pre-constricted human subcutaneous resistance arteries was assessed.

-

Proliferation Studies: The inhibitory effect of nelociguat on the proliferation of vascular smooth muscle cells was measured. These experiments were also conducted in the presence of a phosphodiesterase 5 (PDE5) inhibitor to evaluate potential synergistic effects.

Mouse Model of TNFα-Induced Vascular Inflammation

-

Animal Model: C57BL/6 mice were used to model vascular inflammation.

-

Induction of Inflammation: Inflammation was induced by an intraperitoneal injection of tumor necrosis factor-alpha (TNFα).

-

Treatment: Mice were orally administered with either vehicle or nelociguat.

-

Biomarker Analysis: Blood samples were collected, and plasma levels of soluble adhesion molecules, including sP-selectin, sE-selectin, and soluble intercellular adhesion molecule-1 (sICAM-1), were measured using immunoassays. These molecules are markers of endothelial activation.

-

Leukocyte-Endothelial Interactions: Intravital microscopy was used to visualize and quantify the adhesion of leukocytes to the endothelial lining of blood vessels.

Visualizations of Experimental Workflows

The following diagram outlines a typical experimental workflow for assessing the effects of a compound like nelociguat on endothelial function.

Conclusion

Preclinical evidence suggests that nelociguat effectively stimulates the NO-sGC-cGMP pathway, leading to a reduction in key biomarkers of endothelial activation and inflammation in animal models. The in vitro data confirm its mechanism of action on cGMP production and its potential to influence vascular smooth muscle cell behavior. However, it is important to note that the clinical development of nelociguat for sickle cell disease was discontinued due to a lack of efficacy in the STRONG-SCD trial. Consequently, there is limited clinical data available specifically characterizing its effects on direct measures of endothelial function, such as flow-mediated dilation, in human subjects. The preclinical findings, while promising from a mechanistic standpoint, did not translate into the desired clinical outcomes in the patient population studied. Further research, potentially in other disease contexts where endothelial dysfunction is a key pathophysiological component, would be necessary to fully elucidate the clinical relevance of nelociguat's effects on the vasculature.

References

- 1. Frontiers | Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease [frontiersin.org]

- 2. Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Systematic Review of the Effect of Vericiguat on Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nelociguat Dose-Response in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat (also known as BAY 60-4552) is a potent, direct stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] By activating sGC, nelociguat increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[4] This document provides detailed application notes and protocols for characterizing the dose-response relationship of nelociguat in relevant cell lines, a crucial step in preclinical drug development and mechanistic studies.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Nelociguat directly stimulates sGC, independent of nitric oxide, and also sensitizes sGC to endogenous NO.[1] This dual mechanism leads to a robust increase in cGMP production. The canonical NO-sGC-cGMP signaling pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO then diffuses into target cells and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate downstream effectors, such as cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various target proteins, leading to the cellular response.

References

Application Notes and Protocols for Studying Nelociguat Efficacy in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat (also known as BAY 60-4552) is a potent, orally available stimulator of soluble guanylate cyclase (sGC).[1] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, Nelociguat enhances the production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates vasodilation, inhibits inflammation, and reduces fibrosis.[2][3] This mechanism of action makes Nelociguat a promising therapeutic candidate for a range of cardiovascular and fibrotic diseases characterized by impaired NO-sGC-cGMP signaling.

These application notes provide detailed protocols for utilizing relevant animal models to study the in vivo efficacy of Nelociguat. The focus is on preclinical models of diseases where sGC stimulation is a rational therapeutic strategy, including conditions involving vascular dysfunction, fibrosis, and inflammation.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Nelociguat stimulates sGC, leading to an increase in cGMP levels. This results in the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit physiological responses such as smooth muscle relaxation (vasodilation), and anti-inflammatory, anti-proliferative, and anti-fibrotic effects.

I. Animal Model for Hypertension and End-Organ Damage

A. Model Description

The spontaneously hypertensive stroke-prone rat (SHR-SP) fed a high salt/fat diet (HSFD) is an established model of genetic hypertension that exhibits exacerbated endothelial dysfunction, systemic vascular resistance, and accelerated end-organ damage, including cardiac hypertrophy and renal dysfunction.[4] This model is relevant for studying the therapeutic effects of compounds targeting cardiovascular disease with a metabolic component.

B. Experimental Protocol

A detailed protocol for evaluating the efficacy of Nelociguat in the HSFD-fed SHR-SP model is provided below. This protocol is based on a study that investigated the effects of BAY 60-4552.[5]

Materials:

-

Spontaneously hypertensive stroke-prone (SHR-SP) rats

-

High salt/fat diet

-

Nelociguat (BAY 60-4552)

-

Vehicle (e.g., 0.5% HPMC, 5% DMSO, and 0.1% Tween 80)

-

Metabolic cages for urine collection

-

Radiotelemetry equipment for blood pressure monitoring

-

Analytical equipment for measuring microalbuminuria

Procedure:

-

Animal Acclimation: Acclimate SHR-SP rats to the facility for at least one week before the start of the experiment.

-

Diet Induction: Initiate a high salt/fat diet to induce the disease phenotype.

-

Treatment Groups: After one week on the HSFD, randomize animals into treatment groups:

-

Vehicle control

-

Nelociguat (low dose, e.g., 0.3 mg/kg/day, administered in chow)

-

Nelociguat (high dose, e.g., 3.0 mg/kg/day, administered in chow)

-

-

Monitoring:

-

Continuously monitor blood pressure and heart rate using radiotelemetry.

-

At regular intervals (e.g., weekly), house rats in metabolic cages for 24-hour urine collection to measure urine output and microalbuminuria.

-

-

Endpoint Analysis: At the end of the study period (e.g., 7 weeks), euthanize the animals and perform the following analyses:

-

Record survival rates for each group.

-

Measure heart weight to assess cardiac hypertrophy.

-

Collect blood for biomarker analysis.

-

Harvest heart and kidneys for histopathological examination to assess tissue damage and fibrosis.

-

C. Quantitative Data Summary

The following table summarizes the reported efficacy of Nelociguat (BAY 60-4552) in the HSFD-fed SHR-SP rat model.

| Parameter | Vehicle Control | Nelociguat (0.3 mg/kg/day) | Nelociguat (3.0 mg/kg/day) |

| Survival Rate (%) | ~14% | ~46% | ~69% |

| Urine Output (mL/day) | Baseline | Decreased to 79 ± 11 | Decreased to 56 ± 10 |

| Microalbuminuria (mg/day) | Baseline | No significant change | Reduced to 142 ± 42 |

| Mean Arterial Pressure | Increased | Attenuated increase | Greater attenuation of increase |

| Cardiac Hypertrophy | Present | Attenuated | Attenuated |

II. Proposed Animal Model for Sickle Cell Disease (SCD)

A. Model Description

Due to a lack of specific published studies on Nelociguat in sickle cell disease models, this section proposes a protocol based on studies with another sGC stimulator, Olinciguat. Transgenic mouse models of SCD, such as the Townes and Berkeley models, are widely used as they recapitulate key aspects of the human disease, including vaso-occlusive crises (VOCs), inflammation, and end-organ damage.

B. Proposed Experimental Protocol

Materials:

-

Townes or Berkeley SCD mice

-

Nelociguat

-

Vehicle

-

TNF-α (for VOC induction)

-

Equipment for intravital microscopy and laser doppler flowmetry

-

ELISA kits for inflammatory and renal injury biomarkers

Procedure:

-

Animal Selection and Baseline: Use Townes or Berkeley SCD mice and establish baseline measurements for hematological parameters, inflammatory markers, and renal function.

-

Treatment Administration: Randomize mice to receive either vehicle or Nelociguat orally at a predetermined dose and frequency.

-

Chronic Study: For chronic effects, treat mice for several weeks and monitor for changes in inflammatory biomarkers and renal injury markers.

-

Acute VOC Study (Optional):

-

Administer a single dose of Nelociguat or vehicle.

-

Induce a VOC by challenging with TNF-α.

-

Monitor leukocyte-endothelial interactions using intravital microscopy and blood flow with laser doppler.

-

Record survival times post-challenge.

-

-

Endpoint Analysis:

-

Measure plasma levels of inflammatory markers (e.g., soluble P-selectin, soluble E-selectin).

-

Assess renal injury through plasma cystatin C and urinary N-acetyl-β-d-glucosaminidase (NAG) and neutrophil gelatinase-associated lipocalin (NGAL).

-

Perform histopathological analysis of kidneys and other relevant organs.

-

C. Expected Outcomes and Data Presentation

Data should be presented in tables comparing the vehicle-treated SCD mice with the Nelociguat-treated group. Key parameters to include are:

| Parameter | Vehicle-Treated SCD Mice | Nelociguat-Treated SCD Mice |

| Inflammatory Biomarkers | ||

| Plasma sP-selectin | ||

| Plasma sE-selectin | ||

| Renal Injury Markers | ||

| Plasma Cystatin C | ||

| Urinary NAG | ||

| Urinary NGAL | ||

| VOC Model | ||

| Leukocyte Adhesion | ||

| Blood Flow | ||

| Survival Time |

III. Proposed Animal Model for Pulmonary Hypertension (PH)

A. Model Description

The Sugen 5416/hypoxia (SuHx) rat model is a widely accepted model that recapitulates many features of severe human pulmonary arterial hypertension (PAH), including plexiform lesions. Another common model is chronic hypoxia-induced PH. These models are suitable for evaluating the efficacy of sGC stimulators. This proposed protocol is based on studies with the sGC stimulator Riociguat.

B. Proposed Experimental Protocol

Materials:

-

Male Wistar rats

-

Sugen 5416 (SU5416)

-

Hypoxic chambers (10% O2)

-

Nelociguat

-

Vehicle

-

Echocardiography system

-

Equipment for invasive hemodynamic measurements

Procedure:

-

PH Induction: Induce PH in rats by a single subcutaneous injection of SU5416 followed by exposure to hypoxia (10% O2) for 3 weeks.

-

Treatment: At day 21, randomize rats with established PH to receive daily oral treatment with either vehicle or Nelociguat for 2 weeks.

-

Monitoring: Perform echocardiography to assess right ventricular (RV) function (e.g., RV internal diameter, tricuspid annular plane systolic excursion).

-

Terminal Measurements: At day 35, perform terminal invasive hemodynamic measurements to assess:

-

Right ventricular systolic pressure (RVSP)

-

Cardiac output (CO)

-

Total pulmonary resistance index (TPRI)

-

-

Post-mortem Analysis:

-

Measure RV hypertrophy (Fulton's Index: RV / (LV + Septum) weight).

-

Perform histological analysis of lung tissue to assess pulmonary vascular remodeling.

-

D. Expected Outcomes and Data Presentation

| Parameter | Vehicle-Treated PH Rats | Nelociguat-Treated PH Rats |

| Hemodynamics | ||

| RVSP (mmHg) | ||

| Cardiac Output (mL/min) | ||

| TPRI (mmHg/mL/min) | ||

| RV Function (Echocardiography) | ||

| RVID (mm) | ||

| TAPSE (mm) | ||

| RV Hypertrophy | ||

| Fulton's Index | ||

| Histology | ||

| % Muscularized Vessels |

IV. Proposed Animal Model for Chronic Kidney Disease (CKD) and Renal Fibrosis

A. Model Description

The unilateral ureteral obstruction (UUO) model is a well-established and widely used model to induce renal fibrosis. Ligation of one ureter leads to progressive tubulointerstitial fibrosis in the obstructed kidney. This model is suitable for evaluating the anti-fibrotic potential of therapeutic agents. This protocol is based on studies with other sGC stimulators.

B. Proposed Experimental Protocol

Materials:

-

Male C57BL/6 mice

-

Surgical instruments for UUO

-

Nelociguat

-

Vehicle

-

Reagents for histology (Masson's trichrome, Picrosirius red)

-

Antibodies for immunohistochemistry (e.g., α-SMA, Collagen I)

-

Reagents for qPCR

Procedure:

-

UUO Surgery: Anesthetize mice and perform left unilateral ureteral obstruction by ligating the ureter. A sham-operated group will undergo the same procedure without ligation.

-

Treatment: Post-surgery, randomize UUO mice to receive daily treatment with either vehicle or Nelociguat.

-

Endpoint: Euthanize mice at a predetermined time point (e.g., 7 or 14 days post-UUO).

-

Tissue Analysis:

-

Harvest both the obstructed and contralateral kidneys.

-

Perform histological staining to assess collagen deposition.

-

Use immunohistochemistry to detect the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA) and Collagen I.

-

Analyze the gene expression of pro-fibrotic and pro-inflammatory markers (e.g., TGF-β, CTGF, TNF-α) using qPCR.

-

E. Expected Outcomes and Data Presentation

| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + Nelociguat |

| Histology | |||

| Collagen Deposition (% area) | |||

| Immunohistochemistry | |||

| α-SMA Expression (% area) | |||

| Collagen I Expression (% area) | |||

| Gene Expression (Fold Change) | |||

| TGF-β | |||

| CTGF | |||

| TNF-α |

References

- 1. karger.com [karger.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Soluble guanylate cyclase stimulators in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring cGMP Levels Following Nelociguat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat is a potent, orally bioavailable soluble guanylate cyclase (sGC) stimulator. It enhances the production of cyclic guanosine monophosphate (cGMP) by directly stimulating sGC, independent of and synergistic with nitric oxide (NO).[1][2][3] This mechanism of action makes Nelociguat a promising therapeutic agent for various cardiovascular and fibrotic diseases where the NO-sGC-cGMP signaling pathway is impaired. Accurate and reliable measurement of cGMP levels is crucial for evaluating the pharmacodynamic effects of Nelociguat in both preclinical and clinical research. These application notes provide detailed protocols for the quantification of cGMP in various biological samples following Nelociguat treatment.

Nelociguat and the cGMP Signaling Pathway

Nelociguat targets sGC, a key enzyme in the NO signaling cascade. Under physiological conditions, NO binds to the heme group of sGC, leading to a conformational change that activates the enzyme to convert guanosine triphosphate (GTP) to cGMP.[4][5] cGMP, a ubiquitous second messenger, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation, inhibition of platelet aggregation, and anti-proliferative effects. In pathological states associated with endothelial dysfunction and oxidative stress, NO bioavailability is reduced, and sGC can become oxidized and heme-free, rendering it unresponsive to NO. Nelociguat and other sGC stimulators can directly activate sGC, bypassing the need for NO and restoring cGMP production.

Methods for Measuring cGMP Levels

Several methods are available for the quantification of cGMP, each with its own advantages and limitations. The choice of method will depend on the specific research question, sample type, required sensitivity, and available equipment.

1. Enzyme-Linked Immunosorbent Assay (ELISA): A widely used, plate-based assay that offers high throughput and good sensitivity. It is a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody binding sites.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that allows for the absolute quantification of cGMP. It is considered a gold standard for small molecule quantification but requires specialized equipment and expertise.

3. Förster Resonance Energy Transfer (FRET)-based Biosensors: These genetically encoded sensors allow for real-time measurement of cGMP dynamics in living cells, providing spatial and temporal resolution that is not possible with lysate-based methods.

Data Presentation: Expected Changes in cGMP Levels

The following table summarizes expected changes in cGMP levels after treatment with sGC stimulators, based on preclinical data for compounds with a similar mechanism of action to Nelociguat. This data can serve as a reference for designing experiments and interpreting results.

| Treatment Group | Sample Type | Fold Increase in cGMP (vs. Control) | Method | Reference |

| sGC Stimulator (YC-1) | Intracellular | ~10-fold | Not specified | |

| sGC Stimulator (BAY 41-8543) | In vitro (cardiac output) | 2.2-fold increase | Not specified | |

| sGC Stimulator (Riociguat) | In vitro (purified sGC) | Up to 73-fold | Enzyme assay | |

| sGC Stimulator (Riociguat) + NO | In vitro (purified sGC) | Up to 122-fold | Enzyme assay | |

| sGC Stimulator (Riociguat, 0.1 µM) | Washed Platelets | Significant increase | ELISA/VASP phosphorylation | |

| sGC Stimulator (Riociguat) | Platelets | Up to 30-fold | Not specified |

Experimental Protocols

Experimental Workflow for cGMP Measurement

The general workflow for measuring cGMP levels after Nelociguat treatment involves several key steps, from sample collection to data analysis.

Protocol 1: cGMP Measurement using ELISA

This protocol provides a general guideline for a competitive ELISA. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

-

Commercial cGMP ELISA kit

-

Samples (cell lysates, tissue homogenates, plasma) treated with or without Nelociguat

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

0.1 M HCl

-

Phosphate Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 450 nm

Sample Preparation:

-

Cell Culture:

-

After treatment with Nelociguat, aspirate the culture medium.

-

Lyse the cells by adding 0.1 M HCl (e.g., 1 mL for a 10 cm dish).

-

Incubate at room temperature for 10-20 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at >600 x g for 10 minutes to pellet cell debris.

-

Collect the supernatant for the cGMP assay. It is recommended to add a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 0.5 mM, to the lysis buffer to prevent cGMP degradation.

-

-

Tissue Samples:

-

Immediately after collection, snap-freeze the tissue in liquid nitrogen to prevent cGMP degradation.

-

Homogenize the frozen tissue in 5-10 volumes of 0.1 M HCl containing a PDE inhibitor.

-

Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.

-

Collect the supernatant for the cGMP assay.

-

-

Plasma:

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 1000-2000 x g for 15 minutes at 4°C.

-

Collect the plasma and immediately add 0.1 M HCl to stop PDE activity.

-

Store at -80°C until the assay.

-

Assay Procedure (General Outline):

-

Prepare Reagents: Reconstitute and dilute standards, antibodies, and conjugates as per the kit manual.

-

Standard Curve: Prepare a serial dilution of the cGMP standard to generate a standard curve.

-

Sample Loading: Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Competitive Binding: Add the HRP-conjugated cGMP to all wells (except blanks). cGMP in the sample will compete with the HRP-cGMP for binding to the primary antibody.

-

Incubation: Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature or 37°C).

-

Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the TMB substrate to each well and incubate in the dark to allow for color development.

-

Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.

-

Read Absorbance: Immediately read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cGMP concentration in your samples by comparing their absorbance to the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.

Protocol 2: cGMP Measurement using LC-MS/MS

This protocol provides a general overview. Specific parameters will need to be optimized based on the instrument and column used.

Materials:

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

-

Analytical column (e.g., C18 or a specialized column for polar molecules)

-

Stable isotope-labeled internal standard (e.g., 15N5-cGMP)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Samples (plasma, cell lysates, tissue homogenates)

Sample Preparation (Plasma):

-

Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard (e.g., 15N5-cGMP).

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. The gradient needs to be optimized for the specific column and system.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both cGMP and the internal standard.

-

cGMP: e.g., m/z 346 -> 152

-

15N5-cGMP: e.g., m/z 351 -> 152

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of cGMP to the internal standard against the concentration of the cGMP standards.

-

Calculate the concentration of cGMP in the unknown samples using the standard curve.

Conclusion

The accurate measurement of cGMP levels is essential for understanding the pharmacological effects of Nelociguat. Both ELISA and LC-MS/MS are robust methods for quantifying cGMP in various biological matrices. The choice of method should be based on the specific requirements of the study. For real-time analysis in living cells, FRET-based biosensors offer a powerful alternative. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of Nelociguat and other sGC stimulators.

References

- 1. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical implications of riociguat pharmacokinetics and pharmacodynamics: introduction to the riociguat clinical pharmacology supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Detection of pVASP (Ser239) Following Nelociguat Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat is a potent and selective soluble guanylate cyclase (sGC) stimulator, a class of drugs that enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. Stimulation of sGC by Nelociguat leads to increased intracellular levels of cGMP, which in turn activates cGMP-dependent protein kinase (PKG). One of the key downstream targets of PKG is the vasodilator-stimulated phosphoprotein (VASP), which is phosphorylated at serine 239 (Ser239). The phosphorylation of VASP at this site is a widely accepted biomarker for the activation of the NO-sGC-cGMP signaling cascade.

This document provides a detailed protocol for the detection and quantification of VASP phosphorylation at Ser239 in cell lysates by Western blot following stimulation with Nelociguat.

Signaling Pathway

The signaling cascade initiated by Nelociguat leading to VASP phosphorylation is a well-defined pathway. Nelociguat directly stimulates sGC, enhancing its sensitivity to endogenous NO and also activating it independently. This leads to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate PKG, which then catalyzes the transfer of a phosphate group to VASP at the Ser239 residue.

Caption: Nelociguat signaling pathway leading to VASP phosphorylation.

Experimental Protocols

I. Cell Culture and Nelociguat Stimulation

A variety of cell types that endogenously express sGC are suitable for this protocol. Examples include human embryonic kidney (HEK-293) cells, platelets, and smooth muscle cells. The optimal concentration and stimulation time for Nelociguat should be determined empirically for each cell type and experimental condition. A time-course and dose-response experiment is recommended to identify the peak of VASP phosphorylation.

Materials:

-

Appropriate cell line

-

Complete cell culture medium

-

Nelociguat stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels and grow to 70-80% confluency.

-

Prior to stimulation, cells may be serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling, depending on the cell type.

-

Prepare working solutions of Nelociguat in serum-free medium. A suggested starting concentration range is 0.1 µM to 10 µM.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the Nelociguat-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent used for Nelociguat).

-

Incubate the cells for the desired time points. A suggested time course is 0, 5, 15, 30, and 60 minutes.

-

Following incubation, immediately place the culture vessels on ice and proceed to cell lysis.

II. Cell Lysis and Protein Quantification

To preserve the phosphorylation state of VASP, it is crucial to use a lysis buffer containing both protease and phosphatase inhibitors.

Materials:

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA or NP-40 buffer)

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail

-

Cell scraper

-

Microcentrifuge tubes

-

BCA or Bradford protein assay kit

Lysis Buffer Recipe (Modified RIPA):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% NP-40

-

0.25% sodium deoxycholate

-

Add protease and phosphatase inhibitors immediately before use.

Procedure:

-

Aspirate the stimulation medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

III. SDS-PAGE and Western Blotting

Materials:

-

Laemmli sample buffer (2x or 4x)

-

SDS-polyacrylamide gels (e.g., 10% or 4-12% gradient)

-

Electrophoresis running buffer

-

PVDF membrane (0.45 µm)

-

Methanol

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-VASP (Ser239)

-

Mouse or Rabbit anti-total VASP

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of the SDS-polyacrylamide gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Activate the PVDF membrane by immersing it in methanol for 15-30 seconds.

-

Equilibrate the activated membrane in transfer buffer for at least 5 minutes.

-

Assemble the transfer stack (sandwich) according to the transfer system manufacturer's instructions.

-

Perform the protein transfer. For wet transfer, recommended conditions are 100 V for 60-90 minutes.

-

-

Immunoblotting:

-

After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phosphoproteins, BSA is generally preferred over milk to reduce background.

-

Incubate the membrane with the primary antibody against pVASP (Ser239) diluted in 5% BSA/TBST (e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an appropriate imaging system.

-

-

Stripping and Reprobing (Optional):

-

To detect total VASP and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer.

-

After stripping, block the membrane again and probe with the primary antibody for total VASP, followed by the corresponding secondary antibody and detection.

-

Repeat the stripping and reprobing process for the loading control antibody.

-

Experimental Workflow

Application Note and Protocol: Pharmacokinetic Analysis of Nelociguat in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nelociguat (BAY 60-4552) is a potent stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway. By enhancing the production of cyclic guanosine monophosphate (cGMP), Nelociguat plays a role in regulating vascular tone and blood flow.[1][2][3] It is also known as the primary active metabolite (M-1) of Riociguat.[4][5] Understanding the pharmacokinetic profile of Nelociguat is critical for preclinical assessment and drug development. This document provides detailed protocols for conducting a pharmacokinetic study of Nelociguat in a rat model, from drug administration to bioanalytical quantification using UPLC-MS/MS.

Mechanism of Action: The NO-sGC-cGMP Pathway

Nelociguat directly stimulates sGC, both independently of and synergistically with endogenous NO. This action increases the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

Caption: NO-sGC-cGMP signaling pathway stimulated by Nelociguat.

Experimental Protocols

This section details the in-vivo procedures and the subsequent bioanalytical method for quantifying Nelociguat in rat plasma.

In-Vivo Study Protocol

A typical pharmacokinetic study involves administering the parent drug (Riociguat, which metabolizes to Nelociguat) to rats and collecting blood samples over a defined time course.

Caption: General workflow for a pharmacokinetic study in rats.

Materials:

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Test Article: Riociguat (to be metabolized to Nelociguat).

-

Vehicle: 0.5% Tylose solution with 2% Tween-80 or similar appropriate vehicle.

-

Dosing Equipment: Oral gavage needles.

-

Collection Tubes: EDTA-coated or heparinized tubes.

-

Processing Equipment: Refrigerated centrifuge.

Procedure:

-

Acclimatization: Acclimate animals for at least one week prior to the study.

-

Dosing: Administer Riociguat orally (p.o.) via gavage. A typical dose for a pharmacokinetic study might be 5 mg/kg.

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A suggested schedule is: pre-dose, 0.33, 0.67, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 8,000 rpm for 5 minutes at 4°C) to separate the plasma.

-

Storage: Transfer the supernatant (plasma) to new, labeled tubes and store them at -80°C until analysis.

Bioanalytical Protocol: UPLC-MS/MS

Quantification of Nelociguat in plasma is achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Caption: Bioanalytical workflow for plasma sample analysis.

Procedure:

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples on ice.

-

Internal Standard (IS) Spiking: To a 100 µL aliquot of plasma, add 20 µL of the working IS solution (e.g., Riociguat or a stable isotope-labeled analog).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate plasma proteins.

-

Vortexing: Vortex the mixture thoroughly for approximately 3 minutes.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.

-

Injection: Inject 2-5 µL of the supernatant onto the UPLC-MS/MS system.

Data Presentation

The collected data from the UPLC-MS/MS analysis are used to determine key pharmacokinetic parameters. The analytical method parameters should be clearly defined.

Table 1: UPLC-MS/MS Method Parameters

| Parameter | Specification |

| UPLC Column | Reversed-phase C18 (e.g., XSelect® HSS T3, 2.1 x 100 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.2 - 1.0 mL/min |

| Elution | Gradient |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Nelociguat) | To be determined empirically (as M-1 of Riociguat) |

| MRM Transition (IS) | e.g., Riociguat: m/z 423.3 → 109.1 |

| Linear Range | e.g., 0.1 - 300 ng/mL |

Table 2: Key Pharmacokinetic Parameters of Nelociguat in Rats

This table should be populated following data analysis using appropriate non-compartmental or compartmental modeling software.

| Parameter | Unit | Description |

| Cmax | ng/mL | Maximum observed plasma concentration. |

| Tmax | h | Time to reach Cmax. |

| AUC(0-t) | ng·h/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC(0-inf) | ng·h/mL | Area under the plasma concentration-time curve from time 0 to infinity. |

| T½ | h | Apparent terminal elimination half-life. |

| CL/F | L/h/kg | Apparent total body clearance. |

| Vz/F | L/kg | Apparent volume of distribution. |

Conclusion: This application note provides a comprehensive framework for the pharmacokinetic evaluation of Nelociguat in rats. By following the detailed protocols for in-vivo studies and UPLC-MS/MS bioanalysis, researchers can reliably determine the key pharmacokinetic parameters necessary for the continued development of sGC stimulators. The provided workflows and data tables serve as a robust template for study design, execution, and reporting.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Vericiguat? [synapse.patsnap.com]

- 3. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of riociguat and its major human metabolite M-1 in human plasma by stable-isotope dilution LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nelociguat-Induced Vasodilation in Ex Vivo Artery Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelociguat is a soluble guanylate cyclase (sGC) activator, a class of drugs that promotes vasodilation by targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is fundamental in regulating vascular tone, and its dysfunction is implicated in various cardiovascular diseases.[2] Nelociguat and other sGC activators are of significant interest for their potential therapeutic applications in conditions characterized by endothelial dysfunction and reduced NO bioavailability.[3] The ex vivo artery ring assay is a robust method to directly assess the vasodilatory properties of compounds like nelociguat on isolated blood vessels, providing valuable insights into their mechanism of action and potency.[4]

These application notes provide a detailed protocol for evaluating the vasodilatory effects of nelociguat in isolated arterial rings. The described methodology allows for the determination of concentration-response relationships and the investigation of the endothelium-dependency of nelociguat's action.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

Nelociguat exerts its vasodilatory effect by directly activating soluble guanylate cyclase (sGC), an enzyme crucial for cardiovascular homeostasis. Under normal physiological conditions, endothelial cells produce nitric oxide (NO), which diffuses to adjacent vascular smooth muscle cells (VSMCs). In VSMCs, NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the vascular smooth muscle, leading to vasodilation.

In pathological states associated with oxidative stress, the heme moiety of sGC can become oxidized, rendering the enzyme insensitive to NO. Nelociguat, as an sGC activator, can stimulate this oxidized, heme-free form of sGC, thereby restoring cGMP production and promoting vasodilation even in a low-NO or high-oxidative-stress environment.

Experimental Protocol: Ex Vivo Vasodilation Assay in Isolated Arterial Rings

This protocol outlines the procedure for assessing the vasodilatory effect of nelociguat on isolated arterial rings, a widely used ex vivo technique.

Materials and Reagents

-

Animals: Male Wistar rats (250-300 g) are commonly used. All procedures should be approved by an institutional animal care and use committee.

-

Instruments:

-

Organ bath or wire myograph system.

-

Force transducer and data acquisition system.

-

Dissecting microscope.

-

Surgical instruments (forceps, scissors).

-

-

Solutions and Chemicals:

-

Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11.1 glucose. The solution must be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).

-

Phenylephrine (PE): For pre-contraction of arterial rings.

-

Acetylcholine (ACh): To assess endothelium integrity.

-

Nelociguat: To be dissolved in an appropriate vehicle (e.g., DMSO).

-

Experimental Workflow

Detailed Procedure

-

Artery Isolation and Preparation:

-

Humanely euthanize the rat according to approved institutional protocols.

-

Carefully dissect the thoracic aorta and place it in ice-cold KHS.

-

Under a dissecting microscope, meticulously remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting the Arterial Rings:

-

Mount each aortic ring in an organ bath chamber filled with KHS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

After equilibration, contract the rings by adding a high KCl solution (e.g., 80 mM) to verify the viability of the smooth muscle.

-

Wash the rings with KHS until they return to the baseline tension.

-

Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

-

Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of over 80% indicates intact endothelium.

-

Wash the rings and allow them to return to baseline.

-

-

Vasodilation Protocol:

-

Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.

-